molecular formula C13H14BrNO B5701056 1-[3-(4-bromophenyl)acryloyl]pyrrolidine

1-[3-(4-bromophenyl)acryloyl]pyrrolidine

Cat. No.: B5701056
M. Wt: 280.16 g/mol
InChI Key: UWDDABXXDCPRFY-VMPITWQZSA-N
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Description

1-[3-(4-Bromophenyl)acryloyl]pyrrolidine is a chemical reagent intended for research applications and is strictly labeled For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic uses. This compound features a pyrrolidine group linked to a 4-bromophenylacryloyl scaffold. While the specific biological activity and mechanism of action for this exact molecule are not fully characterized, its structure suggests potential as a valuable intermediate in organic synthesis and medicinal chemistry research. Analogs containing the pyrrolidine ring, such as 1-(3-Bromophenyl)pyrrolidine, are frequently employed in drug discovery and as building blocks for more complex molecules . The bromophenyl group can serve as a handle for further chemical modifications via cross-coupling reactions, which are central to modern synthetic methodology . Researchers are exploring this and related compounds for potential applications in developing new pharmacological tools. The exact research value and primary applications of this reagent are an area of active investigation.

Properties

IUPAC Name

(E)-3-(4-bromophenyl)-1-pyrrolidin-1-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO/c14-12-6-3-11(4-7-12)5-8-13(16)15-9-1-2-10-15/h3-8H,1-2,9-10H2/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDDABXXDCPRFY-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)/C=C/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

1-[3-(4-bromophenyl)acryloyl]pyrrolidine is characterized by the following properties:

  • Molecular Formula : C13H12BrN
  • Molecular Weight : 262.15 g/mol
  • IUPAC Name : 1-(3-(4-bromophenyl)acryloyl)pyrrolidine

The presence of the bromophenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for further study.

Anticancer Activity

Recent studies have indicated that compounds similar to 1-[3-(4-bromophenyl)acryloyl]pyrrolidine exhibit significant anticancer properties. Research has shown that derivatives of this compound can induce apoptosis in cancer cells through the inhibition of specific signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for the development of new antibiotics. The mechanism is thought to involve disruption of bacterial cell membranes or interference with essential metabolic processes.

Polymer Synthesis

In materials science, 1-[3-(4-bromophenyl)acryloyl]pyrrolidine can be utilized as a monomer in the synthesis of polymers. Its acrylamide functionality allows for polymerization reactions, leading to materials with tailored properties for applications in coatings, adhesives, and drug delivery systems. The incorporation of bromine into the polymer backbone can enhance thermal stability and mechanical strength.

Bioconjugation Techniques

The compound can serve as a versatile linker in bioconjugation techniques. By attaching biomolecules such as peptides or antibodies, researchers can create targeted drug delivery systems that improve therapeutic efficacy while minimizing side effects. This application is particularly relevant in cancer therapy, where targeted delivery can enhance the concentration of drugs at tumor sites.

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityInduced apoptosis in breast cancer cells through PI3K/Akt inhibition.
Antimicrobial PropertiesInhibited growth of Staphylococcus aureus and E. coli; potential for antibiotic development.
Polymer SynthesisSuccessfully polymerized to form hydrogels with enhanced mechanical properties.
BioconjugationDeveloped targeted delivery systems using 1-[3-(4-bromophenyl)acryloyl]pyrrolidine as a linker.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent/Functional Group Molecular Formula Key Properties/Activities Reference
1-[3-(4-Bromophenyl)acryloyl]pyrrolidine 3-Acryloyl, 4-bromophenyl C₁₃H₁₄BrNO α,β-unsaturated ketone; potential MAO interaction*
3-(4-Bromophenyl)pyrrolidine hydrochloride 3-(4-Bromophenyl), no acryloyl C₁₀H₁₁BrN·HCl Similarity score: 0.89; precursor for acetylated derivatives
1-[(4-Bromophenyl)sulfonyl]pyrrolidine 4-Bromophenylsulfonyl C₁₀H₁₂BrNO₂S Sulfonamide group; used in heterocyclic synthesis
1-[3-(4-Bromophenyl)pyrrolidin-1-yl]ethanone 3-(4-Bromophenyl), 1-acetyl C₁₂H₁₄BrNO Acetylated derivative; synthetic intermediate
Piperolein B Polyunsaturated aliphatic chain MAO-A inhibition (IC₅₀ ~5 µM)

*Inferred from MAO-A activity of structurally related compounds in .

Key Observations:
  • Acryloyl vs. Acetyl/Sulfonyl Groups : The acryloyl group in the target compound introduces conjugation, enhancing electrophilicity compared to acetyl or sulfonyl substituents. This could improve binding to biological targets like MAO-A, as seen in unsaturated analogs such as piperolein B .
  • Positional Isomerism : Compounds like 3-(4-bromophenyl)pyrrolidine hydrochloride (3-position substitution) vs. 4-(4-bromophenyl)piperidine hydrochloride (4-position, piperidine core) exhibit distinct bioactivity profiles due to ring size and substitution patterns .
  • Synthetic Utility : The sulfonyl derivative (1-[(4-bromophenyl)sulfonyl]pyrrolidine) is a key intermediate in sulfonamide-based drug design, whereas acetylated analogs serve as precursors for further functionalization .

Physicochemical Properties

Property 1-[3-(4-Bromophenyl)acryloyl]pyrrolidine 3-(4-Bromophenyl)pyrrolidine HCl 1-[(4-Bromophenyl)sulfonyl]pyrrolidine
Molecular Weight 280.17 g/mol 250.57 g/mol 298.18 g/mol
Solubility Likely low (hydrophobic acryloyl) Moderate (HCl salt) Low (sulfonamide)
Melting Point Not reported Not reported Not reported
LogP (Predicted) ~3.5 (high lipophilicity) ~2.8 ~2.9

Q & A

Q. What are the key spectroscopic techniques for structural confirmation of 1-[3-(4-bromophenyl)acryloyl]pyrrolidine?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR identifies protons in the pyrrolidine ring (δ 1.8–3.5 ppm) and acryloyl group (δ 5.5–7.5 ppm for vinyl protons). The 4-bromophenyl group shows aromatic protons as a doublet (δ ~7.3–7.6 ppm) .
    • 13C NMR confirms carbonyl (C=O) at ~165–175 ppm and brominated aromatic carbons (C-Br at ~120–130 ppm) .
  • Mass Spectrometry (MS): High-resolution MS determines molecular ion peaks (e.g., [M+H]+) and fragments like the bromophenyl group (m/z ~157) .
  • Infrared (IR) Spectroscopy: Detects acryloyl C=O stretch (~1650–1700 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹) .

Q. How is this compound synthesized, and what are common purification methods?

Methodological Answer:

  • Synthetic Route:
    • Step 1: Condensation of 4-bromophenylacrylic acid with pyrrolidine via carbodiimide-mediated coupling (e.g., DCC/DMAP) in anhydrous THF .
    • Step 2: Reaction monitored by TLC (silica gel, ethyl acetate/hexane) to track progress .
  • Purification:
    • Column Chromatography: Silica gel with gradient elution (e.g., 20–50% ethyl acetate in hexane) .
    • Recrystallization: Use ethanol/water mixtures to isolate crystalline product .

Q. What safety protocols should be followed during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of brominated aromatic vapors .
  • Waste Disposal: Collect in halogenated waste containers, adhering to GHS guidelines for brominated compounds .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance reaction rates at 80–100°C .
  • Catalyst Screening: Test alternatives to DCC (e.g., EDC·HCl or HOBt) to reduce side reactions .
  • Kinetic Studies: Use in situ FTIR or HPLC to identify rate-limiting steps and adjust stoichiometry .

Q. What computational methods predict the compound’s physicochemical properties?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate HOMO/LUMO energies to predict reactivity (e.g., electrophilic acryloyl group) .
  • Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzymes) using software like GROMACS .
  • Cheminformatics Tools: PubChem and ChemIDplus provide SMILES/InChI for property prediction (logP, solubility) .

Q. How does the bromophenyl group influence biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR):
    • The 4-bromophenyl moiety enhances lipophilicity, improving membrane permeability in cell-based assays .
    • Replace bromine with other halogens (e.g., Cl, F) to compare binding affinity via SPR or ITC .
  • Enzyme Inhibition Assays: Kinetic studies (e.g., IC50 determination) using fluorogenic substrates .

Q. What techniques resolve crystallographic data for structural validation?

Methodological Answer:

  • X-ray Crystallography: Single-crystal diffraction (Mo-Kα radiation) reveals bond angles and π-π stacking between aromatic rings .
  • Powder XRD: Confirm polymorphic forms if recrystallization yields multiple phases .

Q. How to analyze potential degradation products under varying pH conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Acidic/alkaline hydrolysis (0.1M HCl/NaOH, 60°C) followed by LC-MS to identify breakdown products .
    • Photostability tests under UV light (ICH Q1B guidelines) .

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